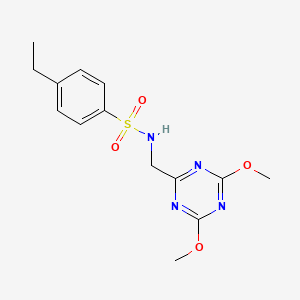

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-4-10-5-7-11(8-6-10)23(19,20)15-9-12-16-13(21-2)18-14(17-12)22-3/h5-8,15H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNSNPWHLONOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 4-ethylbenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the triazine ring is activated for nucleophilic attack.

Condensation Reactions: It is commonly used in condensation reactions to form amides and esters from carboxylic acids and amines or alcohols.

Common Reagents and Conditions

Reagents: Common reagents include bases like triethylamine, solvents such as dichloromethane, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

Biology: It is employed in the modification of biomolecules, such as the conjugation of peptides and proteins.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide exerts its effects involves the activation of carboxylic acids. The triazine ring facilitates the formation of an active ester intermediate, which can then undergo nucleophilic attack by amines or alcohols to form the desired amide or ester product. This activation process is crucial for efficient coupling reactions in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazine Derivatives

Key Comparative Findings

Structural Variations and Bioactivity

- Triazine Core Substitutions: The 4,6-dimethoxy configuration in the target compound and TRI enhances electron density compared to the 4-methoxy-6-methyl substitution in metsulfuron methyl ester. This difference may influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Biological Activity

N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with methoxy groups and an ethylbenzenesulfonamide moiety. Its structural complexity suggests multiple potential interactions within biological systems.

Research indicates that compounds with similar structures often exhibit inhibition of various enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in biological systems.

Inhibition of Carbonic Anhydrases

A study on sulfonamide derivatives highlighted their effectiveness as carbonic anhydrase inhibitors (CAIs). These compounds have shown promising results in managing conditions such as glaucoma and epilepsy by modulating enzyme activity .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of Carbonic Anhydrase | Subnanomolar inhibition | |

| Antitumor Activity | Effective against cancer cells | |

| COX-2 Inhibition | Potential anti-inflammatory |

Case Studies

- Antitumor Activity : A series of studies have demonstrated that sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were effective in reducing tumor growth in vitro and in vivo models .

- Carbonic Anhydrase Inhibition : In a comparative study on different CAIs, several derivatives showed significant inhibition against isoforms I, II, IX, and XII. The structural modifications in the triazine core were noted to enhance binding affinity and selectivity .

Research Findings

Recent findings suggest that the incorporation of specific substituents on the triazine ring can enhance the biological activity of sulfonamide derivatives. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.